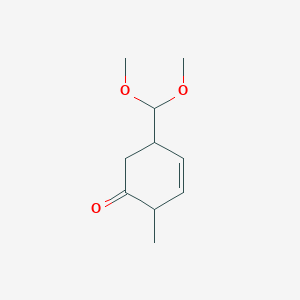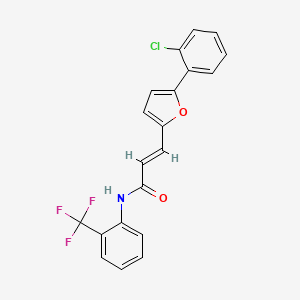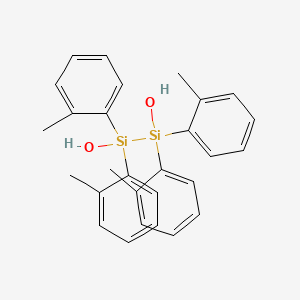
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohex-3-en-1-one with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the desired dimethoxymethyl derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of efficient catalysts to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The cyclohexene ring provides a rigid framework that can interact with enzymes and other biological molecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a simpler structure.
2-Methylcyclohexanone: Shares the cyclohexane ring but lacks the dimethoxymethyl group.
Cyclohexene: A simpler analog with only the cyclohexene ring.
Uniqueness
5-(Dimethoxymethyl)-2-methylcyclohex-3-en-1-one is unique due to the presence of both the dimethoxymethyl group and the cyclohexene ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84065-69-0 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
5-(dimethoxymethyl)-2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-5,7-8,10H,6H2,1-3H3 |
InChI-Schlüssel |
FOOQLCOVVJONLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC(CC1=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)





![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)





